SB-657510
Description
Overview of the Urotensin II Peptide and Receptor System
The urotensin II (U-II) peptide is a cyclic neuropeptide that was first identified in the neurosecretory system of the Goby fish. wikipedia.org In humans, U-II is an 11-amino acid cyclic peptide produced from the proteolytic cleavage of a larger precursor protein. nih.govnih.gov A key structural feature of U-II across different species is the conserved C-terminal cyclic hexapeptide sequence, Cys-Phe-Trp-Lys-Tyr-Cys, which is crucial for its biological activity. nih.govphysiology.orgnih.gov Another related peptide, urotensin II-related peptide (URP), also binds to the urotensin II receptor and shares the same core cyclic structure as U-II. physiology.orgwikipedia.org
U-II exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the urotensin II receptor (UT receptor), which was formerly identified as the orphan receptor GPR14. nih.govphysiology.orgbenthamdirect.com This receptor is widely distributed throughout the body, with expression found in the cardiovascular, pulmonary, central nervous, renal, and metabolic systems. physiology.orgfrontiersin.org The binding of U-II to its receptor primarily activates the Gαq11 subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations. wikipedia.orgwikipedia.org
Pathophysiological Roles of Urotensin II in Systemic Regulation
Urotensin II is recognized as the most potent endogenous vasoconstrictor identified to date, even more potent than endothelin-1 (B181129). nih.govphysiology.orgbenthamdirect.com Its effects on the vascular system are complex, capable of inducing both endothelium-independent vasoconstriction and endothelium-dependent vasodilation. nih.govfrontiersin.org Beyond its vascular effects, U-II is involved in a multitude of physiological and pathophysiological processes. bioscientifica.com
Elevated plasma levels of U-II and increased expression of its receptor have been observed in numerous disease states, including hypertension, atherosclerosis, heart failure, pulmonary hypertension, diabetes, and renal failure. nih.govphysiology.org In the cardiovascular system, U-II has been shown to contribute to cardiomyocyte hypertrophy, production of extracellular matrix, and proliferation of vascular smooth muscle cells. frontiersin.orgnih.gov In the context of metabolic diseases, U-II and its receptor are expressed in the pancreas where they can inhibit insulin (B600854) release. physiology.orgfrontiersin.org Furthermore, U-II has been implicated in inflammatory processes, acting as a mitogenic and hypertrophic agent and promoting the formation of foam cells, a key feature of atherosclerosis. frontiersin.orgbioscientifica.comnih.gov
Rationale for Urotensin II Receptor Antagonism as a Therapeutic Strategy
Given the significant role of the urotensin II system in the pathophysiology of various diseases, the development of UT receptor antagonists has become a promising therapeutic strategy. physiology.orgnih.gov The rationale behind this approach is to block the detrimental effects of elevated U-II levels. By inhibiting the binding of U-II to its receptor, antagonists can potentially mitigate vasoconstriction, reduce cardiac hypertrophy and remodeling, decrease inflammation, and improve metabolic parameters.
Several non-peptide U-II receptor antagonists have been developed and have shown efficacy in animal models of cardiovascular disease, leading to improvements in hemodynamics and cardiovascular remodeling. frontiersin.orgnih.gov These findings support the potential of UT receptor antagonists as a novel treatment for a range of cardiorenal and metabolic diseases. nih.govnih.gov The compound SB 657510 is one such selective urotensin II receptor antagonist that has been a subject of research. targetmol.commedchemexpress.com
SB 657510 has been shown to be a selective antagonist for the urotensin-II (UT) receptor. targetmol.commedchemexpress.com Its inhibitory activity has been characterized across various species.
| Species | Ki (nM) |
|---|---|
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Preclinical studies have demonstrated the anti-inflammatory effects of SB 657510. It has been shown to inhibit the U-II-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factor in human vascular endothelial cells. targetmol.commedchemexpress.com Furthermore, in a diabetic mouse model, SB 657510 has been observed to have a therapeutic effect on diabetes-related atherosclerotic disease. targetmol.com These findings highlight the potential of SB 657510 as a tool to further investigate the role of the urotensin II system in disease and as a potential lead compound for the development of new therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZCINJGIRLCD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474960-44-6 | |
| Record name | SB 657510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sb 657510: a Selective Urotensin Ii Receptor Antagonist
Mechanism of Urotensin II Receptor Antagonism
SB 657510 exerts its antagonistic effects by directly interacting with the urotensin II receptor, thereby preventing the binding and subsequent activation by endogenous urotensin II (U-II) or urotensin II-related peptide (URP). This blockade leads to the inhibition of downstream signaling pathways typically initiated by U-II binding. nih.govmedkoo.comoncotarget.com
Receptor Selectivity and Binding Kinetics across Species
SB 657510 demonstrates potent inhibition of [125I]hU-II binding to both recombinant and native UT receptors across multiple mammalian species. nih.gov Detailed binding studies have shown that SB 657510 binds to the monkey UT receptor with a dissociation constant (K_D) of 2.6 ± 0.4 nM. nih.gov
The compound exhibits broad cross-species activity, with inhibition constant (K_i) values for the UT receptor being relatively consistent across human, monkey, cat, rat, and mouse receptors. This pan-species activity is notable, as the K_i values differ by less than 3-fold compared to the human UT K_i. bocsci.comnih.govtargetmol.com
Furthermore, SB 657510 displays high selectivity for the human UT receptor. It demonstrates at least 100-fold selectivity when compared to 86 other distinct receptors, ion channels, enzymes, transporters, and nuclear hormones, with K_i/IC50 values exceeding 1 μM for these off-targets. nih.gov Radioligand binding experiments indicate that SB 657510 binding is saturable and consistent with interaction at a single class of high-affinity binding sites. No specific binding was observed to other G protein-coupled receptors (GPCRs), nor was displacement evident with other vasoactive peptides such as endothelin-1 (B181129), neuromedin-U, somatostatin, or CGRP. nih.gov
Table 1: SB 657510 K_i Values at Recombinant UT Receptors Across Species
| Species | K_i (nM) |
| Human | 61 |
| Monkey | 17 |
| Cat | 30 |
| Rat | 65 |
| Mouse | 56 |
Inhibition of Urotensin II-Induced Intracellular Calcium Mobilization
A key mechanism of U-II signaling involves the mobilization of intracellular calcium ([Ca2+]i) through the activation of its coupled Gαq/11 and Gαi/o proteins, which subsequently activate phospholipase C and inositol (B14025) triphosphate pathways. oncotarget.comnih.gov SB 657510 effectively inhibits U-II-induced intracellular Ca2+ mobilization. In HEK293-UT receptor cells, SB 657510 (or its close analogue SB-706375) has been shown to inhibit this response with an IC50 of 180 nM. nih.govmedkoo.combocsci.comnih.gov This inhibitory action underscores its ability to block the primary signaling cascade initiated by U-II binding to its receptor.
Antagonism of Urotensin II-Mediated Contractile Actions in Vascular Tissues
Beyond cellular signaling, SB 657510 also effectively antagonizes the contractile actions of U-II in isolated mammalian arteries and aortae, with EC50 values ranging from 50 to 189 nM. medkoo.combocsci.com In rat isolated aorta, SB 657510 acts as a potent and competitive human U-II antagonist, demonstrating a pKb of 7.47. nih.gov It has been observed to reverse the tone previously established by human U-II in rat aortae, with an apparent K_app of approximately 20 nM. nih.gov
The selectivity of SB 657510 in vascular tissues is further supported by observations that it does not alter contractile responses induced by other common vasoconstrictors such as potassium chloride (KCl), phenylephrine, angiotensin II, or endothelin-1 at concentrations up to 1 μM. nih.gov In Wistar rat isolated aortae, SB 657510 at 1 μM induced significant (approximately 20-fold) rightward shifts in the human U-II concentration-response curve, with K_b values ranging from 49 to 79 nM. nih.gov
Comparative Pharmacological Profiling with Other Urotensin II Receptor Antagonists
The pharmacological profile of SB 657510 distinguishes it from other urotensin II receptor antagonists, particularly in terms of its species cross-reactivity and functional efficacy in intact cells and tissues.
A notable comparison can be drawn with Palosuran , another nonpeptidic UT receptor antagonist. While SB 657510 is a sulfonamide derivative exhibiting pan-species UT receptor activity, Palosuran is characterized by its primate-selective UT receptor binding. nih.gov Palosuran demonstrates high-affinity binding in primate UT cell membranes (K_i values of 4–5 nM) but shows negligible affinity (K_i > 1 μM) for rodent and feline UT receptors. nih.gov
A critical distinction lies in their behavior in intact cellular and tissue systems. Palosuran has been observed to lose significant affinity (10- to 54-fold reduction) for native and recombinant human UT receptors when assessed in intact cells, a phenomenon not seen with SB 657510. nih.gov For instance, in human UT-expressing Chinese hamster ovary (hUT-CHO) cells, SB 657510 inhibited U-II-induced [Ca2+]i mobilization with an IC50 of 180 ± 46 nM, consistent with its membrane binding affinity. In contrast, Palosuran was significantly less active (65-fold) in this functional assay (IC50 323 ± 67 nM) compared to its high membrane binding affinity (K_i 5 nM). nih.gov
In functional vascular assays, such as in isolated rat aortae, SB 657510 maintained its activity (K_b 49–79 nM), whereas Palosuran was found to be inactive (K_b > 10 μM), indicating it was over 100-fold less potent than SB 657510 in these rat UT functional bioassays. nih.gov This discrepancy between membrane binding affinity and functional activity in intact systems for Palosuran, unlike SB 657510, may contribute to the reported clinical efficacy challenges of Palosuran. nih.gov
Table 2: Comparative Pharmacological Profile of SB 657510 and Palosuran
| Characteristic | SB 657510 | Palosuran |
| Chemical Class | Sulfonamide | Quinolinyl-urea |
| Species Selectivity | Pan-species (human, monkey, cat, rat, mouse) | Primate-selective |
| K_i (Human UT Membrane) | 61 nM bocsci.com | 5 nM nih.gov |
| K_i (Rat UT Membrane) | 65 nM bocsci.com | > 1 μM nih.gov |
| IC50 (hUT-CHO cells, Ca2+ mobilization) | 180 ± 46 nM nih.gov | 323 ± 67 nM nih.gov |
| K_b (Rat Aorta Contraction) | 49–79 nM nih.gov | > 10 μM (inactive) nih.gov |
| Loss of Activity in Intact Cells/Tissues | Not apparent nih.gov | Significant (10-54-fold) nih.gov |
Another antagonist, Urantide , is a peptidic UT receptor antagonist. It is described as a selective and competitive antagonist with a pKb of 8.3, capable of blocking human U-II-induced contractions in rat thoracic aorta ex vivo. medchemexpress.com While Urantide has been noted as a potent UT receptor antagonist, SB 657510 is recognized as a high-affinity nonpeptide UT antagonist and is frequently utilized in research settings. nih.govresearchgate.net
Cellular and Molecular Pharmacodynamics of Sb 657510
Modulation of Inflammatory and Pro-thrombotic Processes
SB 657510 exerts its anti-inflammatory effects by inhibiting inflammatory mediators induced by urotensin II (UII) in human vascular endothelial cells. researchgate.netbiomolther.org Beyond its direct anti-inflammatory actions, SB 657510 also demonstrates the potential to counteract pro-thrombotic phenotypes in endothelial cells by inhibiting the expression of tissue factor (TF). nih.gov This dual modulation of inflammatory and pro-thrombotic pathways highlights its multifaceted impact on vascular health.
Inhibition of Proinflammatory Cytokine Expression
SB 657510 has been shown to significantly inhibit the UII-induced upregulation of key proinflammatory cytokines in human vascular endothelial cells (EA.hy926 cells). nih.govgenecards.org
Urotensin II (UII) stimulation leads to a substantial increase in the messenger RNA (mRNA) expression of Interleukin-1β (IL-1β) in human umbilical vein endothelial cells. nih.govgenecards.org Treatment with 1 μM SB 657510 effectively inhibits this UII-induced increase. Specifically, an 8.9-fold increase in IL-1β expression induced by UII was markedly reduced to a 2.8-fold increase upon treatment with 1 μM SB 657510. nih.govgenecards.org This demonstrates SB 657510's capacity to suppress IL-1β at the transcriptional level.
Table 1: Effect of SB 657510 on UII-induced IL-1β Expression in EA.hy926 Cells
| Condition | Fold Increase in IL-1β Expression (relative to control) |
| UII (100 nM) | 8.9 |
| UII (100 nM) + SB 657510 (1 μM) | 2.8 |
Similar to IL-1β, the expression of Interleukin-6 (IL-6) mRNA is significantly increased in human umbilical vein endothelial cells following UII stimulation. nih.govgenecards.org SB 657510 effectively counteracts this upregulation. Research findings indicate that a 2.8-fold increase in IL-6 expression induced by UII was notably inhibited, reducing to a 1-fold increase upon treatment with 1 μM SB 657510. nih.govgenecards.org This highlights the compound's inhibitory effect on IL-6 expression.
Table 2: Effect of SB 657510 on UII-induced IL-6 Expression in EA.hy926 Cells
| Condition | Fold Increase in IL-6 Expression (relative to control) |
| UII (100 nM) | 2.8 |
| UII (100 nM) + SB 657510 (1 μM) | 1.0 |
Tumor Necrosis Factor-α (TNF-α) is a potent proinflammatory cytokine recognized for its critical role in the pathogenesis of atherosclerosis and its ability to regulate adhesion molecule expression. genecards.org While SB 657510 generally plays an anti-inflammatory role by inhibiting UII-induced inflammatory mediators and upregulation of cytokines, specific studies on human umbilical vein endothelial cells (EA.hy926) indicated that UII stimulation did not induce changes in TNF-α (or TNF-β) expression in that particular experimental model. genecards.org Therefore, no direct inhibition of UII-induced TNF-α expression by SB 657510 was observed in this specific context.
Regulation of Adhesion Molecule Expression
SB 657510 also plays a role in regulating the expression of adhesion molecules, which are crucial for leukocyte migration during inflammatory processes. genecards.org
Urotensin II (UII) significantly increases the mRNA expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (EA.hy926 cells). genecards.org SB 657510 has been shown to markedly inhibit this UII-induced VCAM-1 expression. Specifically, a 4.8-fold increase in VCAM-1 expression induced by UII was reduced to a 2.3-fold increase upon treatment with 1 μM SB 657510. genecards.org Furthermore, SB 657510 inhibits the UII-induced attachment between monocytes and endothelial cells, a process mediated by VCAM-1, thereby demonstrating its anti-inflammatory effects by reducing VCAM-1 expression and subsequent cellular adhesion. nih.govgenecards.org
Table 3: Effect of SB 657510 on UII-induced VCAM-1 Expression in EA.hy926 Cells
| Condition | Fold Increase in VCAM-1 Expression (relative to control) |
| UII (100 nM) | 4.8 |
| UII (100 nM) + SB 657510 (1 μM) | 2.3 |
Downstream Signaling Cascade Modulation
Regulation of c-Jun N-terminal Kinase (JNK)/Nuclear Factor-kappa B (NF-κB) Pathway Activation
Research findings indicate that SB 657510 plays a crucial role in modulating inflammatory signaling cascades, particularly by suppressing the c-Jun N-terminal Kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways. In experimental models of neuropathic pain induced by chronic constriction injury (CCI) in rats, intrathecal administration of SB 657510 effectively reversed thermal hyperalgesia and mechanical allodynia. guidetopharmacology.orgfishersci.co.uk
This observed amelioration of neuropathic pain was directly correlated with a reduction in the expression of phosphorylated c-Jun N-terminal Kinase (p-JNK) and nuclear factor-kappa B (NF-κB) p65. guidetopharmacology.orgfishersci.co.uk The JNK and NF-κB pathways are central to inflammatory responses, and their activation leads to the production of pro-inflammatory cytokines. Consistent with its inhibitory effect on these pathways, SB 657510 also reduced the subsequent secretion of key pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). guidetopharmacology.orgfishersci.co.uk
Further supporting the involvement of these pathways, studies demonstrated that known inhibitors of JNK (e.g., SP600125) and NF-κB (e.g., PDTC) similarly attenuated thermal hyperalgesia and mechanical allodynia in CCI rats. guidetopharmacology.orgfishersci.co.uk Given that Urotensin II (UII) and its receptor GPR14 (UTR) are upregulated in the spinal dorsal horns of rats with neuropathic pain and are known to produce pro-inflammatory effects, these findings suggest that SB 657510's antagonism of the UTR directly leads to the suppression of the JNK/NF-κB pathway, thereby mitigating inflammatory and pain responses. guidetopharmacology.orgfishersci.co.uk
The impact of SB 657510 on the JNK/NF-κB pathway and associated cytokine levels is summarized in the table below:
| Pathway Component/Cytokine | Effect of SB 657510 in Neuropathic Pain Model | Reference |
| p-JNK expression | Reduced | guidetopharmacology.orgfishersci.co.uk |
| NF-κB p65 expression | Reduced | guidetopharmacology.orgfishersci.co.uk |
| IL-1β secretion | Reduced | guidetopharmacology.orgfishersci.co.uk |
| IL-6 secretion | Reduced | guidetopharmacology.orgfishersci.co.uk |
| TNF-α secretion | Reduced | guidetopharmacology.orgfishersci.co.uk |
Role of Regulator of G-protein Signaling 2 (RGS2) in Urotensin II-Induced Cellular Responses
The Regulator of G-protein Signaling 2 (RGS2) plays a significant role in modulating Urotensin II (UII)-induced cellular responses, particularly in glomerular mesangial cells (GMCs). UII is a vasoactive peptide that stimulates intracellular Ca2+ elevation and contraction in GMCs. guidetopharmacology.orgwikipedia.orgfishersci.ca SB 657510, as a UTR antagonist, effectively attenuates these UII-induced physiological responses. guidetopharmacology.orgwikipedia.orgfishersci.ca
Investigations into the molecular interactions revealed that endogenous RGS2 exhibits molecular proximity to the UTR in murine GMCs. guidetopharmacology.orgwikipedia.org Upon treatment with mouse UII (mUII), there was a notable increase in the plasma membrane expression of RGS2, approximately by 2-fold. Concurrently, the interaction between RGS2 and UTR was also enhanced. guidetopharmacology.orgwikipedia.orgfishersci.ca
Further experiments involving siRNA-mediated knockdown of RGS2 in murine GMCs provided critical insights into its regulatory function. The suppression of RGS2 expression led to a significant increase in mUII-induced intracellular Ca2+ elevation (approximately 35%) and contraction (approximately 31%). guidetopharmacology.orgwikipedia.orgfishersci.ca These findings collectively suggest that the activation of the UTR by UII triggers the recruitment of RGS2 to the GMC plasma membrane. This recruitment acts as a crucial negative feedback mechanism, serving to regulate and fine-tune UTR signaling, thereby preventing excessive cellular responses. guidetopharmacology.orgwikipedia.orgfishersci.ca
The quantitative effects of RGS2 knockdown on UII-induced cellular responses are presented below:
| Cellular Response | Effect of RGS2 Knockdown on mUII-Induced Response | Reference |
| Intracellular Ca2+ elevation | Increased by ~35% | guidetopharmacology.orgwikipedia.orgfishersci.ca |
| Contraction | Increased by ~31% | guidetopharmacology.orgwikipedia.orgfishersci.ca |
Preclinical Efficacy Studies and Disease Models
Cardiovascular and Metabolic Disease Models
SB-657510 has demonstrated significant effects in models of cardiovascular and metabolic diseases, primarily through its antagonism of the urotensin II receptor.
This compound has shown promise in inhibiting the progression of atherosclerosis in various preclinical models.
In models of high-fat diet-induced atherosclerosis, this compound has been observed to inhibit disease progression. Treatment with the UT antagonist SB-657510A in apolipoprotein E knockout (ApoE KO) mice fed a high-fat diet resulted in a significant reduction in weight gain, visceral fat, and hyperlipidemia. It also led to an improvement in glucose tolerance. ahajournals.orgnih.govahajournals.org Furthermore, SB-657510A attenuated both the initiation and progression of atherosclerosis in these models, evidenced by a reduction in atherosclerotic lesion area. ahajournals.orgnih.govresearchgate.netresearchgate.netbac-lac.gc.ca
Mechanistically, this compound has been shown to decrease aortic extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation and oxidant formation, alongside a reduction in serum levels of cytokines. ahajournals.orgnih.gov In human vascular endothelial cells, this compound exerts anti-inflammatory effects by inhibiting UII-induced upregulation of inflammatory mediators such as adhesion molecules, cytokines, and tissue factor. Specifically, it blocked the UII-induced increase in adhesion between U937 and EA.hy926 cells and significantly reduced UII-induced expression of tissue factor (TF) in endothelial cells. medchemexpress.comtargetmol.combiomolther.orgresearchgate.net It also inhibited the UII-induced expression of vascular cell adhesion molecule-1 (VCAM-1), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in human vascular endothelial cells. biomolther.orgresearchgate.net
Table 1: Effects of this compound in High-Fat Diet-Induced Atherosclerosis Models
| Parameter | Effect of this compound Treatment (ApoE KO mice on high-fat diet) | Reference |
| Atherosclerosis progression | Inhibited/Attenuated | ahajournals.orgnih.govmedchemexpress.combiomolther.orgchemicalbook.comcnreagent.com |
| Weight gain | Reduced | ahajournals.orgnih.govahajournals.org |
| Visceral fat | Reduced | ahajournals.orgnih.govahajournals.org |
| Hyperlipidemia | Reduced | ahajournals.orgnih.govahajournals.org |
| Glucose tolerance | Improved | ahajournals.orgnih.govahajournals.org |
| Atherosclerotic lesion area | Reduced | researchgate.netresearchgate.netbac-lac.gc.ca |
| ACAT-1 protein expression (in lesions) | Reduced | researchgate.net |
| Aortic ERK1/2 phosphorylation | Decreased | ahajournals.orgnih.gov |
| Oxidant formation (aortic) | Decreased | ahajournals.orgnih.gov |
| Serum cytokine levels | Decreased | ahajournals.orgnih.gov |
| UII-induced adhesion (U937/EA.hy926 cells) | Blocked | medchemexpress.combiomolther.org |
| UII-induced tissue factor (TF) expression | Reduced | medchemexpress.combiomolther.orgresearchgate.net |
| UII-induced VCAM-1, IL-1β, IL-6 expression | Inhibited | biomolther.orgresearchgate.net |
This compound has demonstrated a therapeutic effect on diabetes-related atherosclerotic disease in various diabetic mouse models, slowing its development and progression. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comtargetmol.combiomolther.orgchemicalbook.comcnreagent.comscientificlabs.co.uk In diabetic ApoE KO mice, antagonism of the UII receptor with this compound significantly attenuated diabetes-associated atherosclerosis. This was accompanied by a reduction in aortic staining for monocyte chemoattractant protein 1 (MCP-1), F4/80 (a macrophage marker), cyclooxygenase-2, nitrotyrosine, and UII. researchgate.netnih.gov Additionally, levels of phosphorylated ERK were significantly attenuated in the aorta of this compound-treated diabetic mice. medchemexpress.com Studies also revealed that UII staining was significantly increased in carotid endarterectomies from diabetic individuals compared to non-diabetic ones, further supporting that diabetes-associated plaque development was attenuated by UII receptor antagonism in the experimental setting. researchgate.netnih.gov
Table 2: Effects of this compound in Diabetes-Associated Atherosclerosis Models
| Parameter | Effect of this compound Treatment (Diabetic mouse models, incl. ApoE KO) | Reference |
| Diabetes-associated atherosclerosis progression | Inhibited/Attenuated | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comtargetmol.combiomolther.orgchemicalbook.comcnreagent.comscientificlabs.co.ukresearchgate.netnih.gov |
| Aortic MCP-1 staining | Attenuated | researchgate.netnih.gov |
| Aortic F4/80 (macrophage marker) staining | Attenuated | researchgate.netnih.gov |
| Aortic cyclooxygenase-2 staining | Attenuated | researchgate.netnih.gov |
| Aortic nitrotyrosine staining | Attenuated | researchgate.netnih.gov |
| Aortic UII staining | Attenuated | researchgate.netnih.gov |
| Aortic phosphorylated ERK levels | Attenuated | medchemexpress.com |
This compound has demonstrated an ability to modulate metabolic dysregulation in preclinical settings. Human urotensin II (hU-II) is recognized for its significant involvement in various metabolic disease states. sigmaaldrich.comsigmaaldrich.comchemdict.comsigmaaldrich.comsigmaaldrich.com The use of this compound has been shown to significantly reduce blood glucose levels, blood pressure, and lipids in obese mice. researchgate.net Furthermore, in ApoE KO mice fed a high-fat diet, treatment with SB-657510A led to a reduction in weight gain, visceral fat, and hyperlipidemia, alongside an improvement in glucose tolerance. ahajournals.orgnih.govahajournals.org UII itself is known to increase circulating levels of inflammatory cytokines, such as IL-6, which can contribute to insulin (B600854) resistance. UII also directly influences the pancreas, potentially decreasing beta cell secretion. researchgate.net The observed anti-inflammatory effects of this compound, including its ability to inhibit UII-induced inflammatory cytokine expression, suggest a direct role in mitigating these aspects of metabolic dysregulation. biomolther.orgresearchgate.net
Table 3: Effects of this compound on Metabolic Dysregulation
| Parameter | Effect of this compound Treatment (Obese/High-Fat Diet models) | Reference |
| Blood glucose level | Reduced | researchgate.net |
| Blood pressure | Reduced | researchgate.net |
| Lipids | Reduced | researchgate.net |
| Weight gain | Reduced | ahajournals.orgnih.govahajournals.org |
| Visceral fat | Reduced | ahajournals.orgnih.govahajournals.org |
| Hyperlipidemia | Reduced | ahajournals.orgnih.govahajournals.org |
| Glucose tolerance | Improved | ahajournals.orgnih.govahajournals.org |
The urotensin II system is implicated in cardiorenal disease states. Human urotensin II is considered to play a significant role in conditions such as heart failure, atherosclerosis, and hypertension. sigmaaldrich.comsigmaaldrich.comchemdict.comsigmaaldrich.comsigmaaldrich.com The overactivity of the urotensinergic system in diabetic patients suggests UII as a potential contributor to the pathogenesis of both renal and heart failure. researchgate.net While preclinical studies have explored UII antagonists in chronic kidney disease, these investigations have often utilized simpler endpoints that may not fully capture the complex etiology of the disease. researchgate.net One study noted that chronic treatment with this compound in a specific model did not lead to an improvement in cardiac function. researchgate.net
Attenuation of Atherosclerosis Progression
Inflammation Models
This compound has been investigated for its effects in inflammation models, particularly concerning Urotensin-II (U-II)-induced inflammatory processes.
In studies focusing on acute inflammatory responses, this compound has been shown to decrease the progression of inflammation induced by U-II in endothelial cells. medkoo.com Specifically, the compound dramatically blocked the U-II-induced increase in adhesion between U937 and EA.hy926 cells. medkoo.com Furthermore, this compound remarkably reduced the U-II-induced expression of Tissue Factor (TF) in EA.hy926 cells, indicating its role in mitigating pro-inflammatory signaling in an acute setting. medkoo.com
Hepatic Disease Models
Ameliorative Potential in Paracetamol-Induced Hepatotoxicity
Paracetamol (acetaminophen, APAP) overdose is a leading cause of drug-induced liver injury (DILI) and acute liver failure (ALF) globally. nih.govymilab.com At therapeutic doses, paracetamol is generally safe, but in excessive amounts, it leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). idrblab.netinvivochem.cn NAPQI depletes hepatic glutathione (B108866) (GSH) stores, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis. ymilab.comidrblab.netguidetopharmacology.org
The urotensin II (UII) system, comprising the urotensin II peptide and its G protein-coupled receptor (UTR), has been implicated in various physiological and pathophysiological processes, including cardiovascular regulation and inflammation. wikipedia.orgguidetopharmacology.org Recent research has explored the role of UTR in the context of paracetamol-induced hepatotoxicity and the potential therapeutic benefits of UTR antagonists.
SB 657510 is a known antagonist of the urotensin II receptor. nih.gov Preclinical studies have investigated its capacity to mitigate liver damage induced by high-dose paracetamol. nih.gov
Detailed Research Findings on SB 657510's Efficacy
A study conducted in mice demonstrated that administration of SB 657510 exhibited significant hepatoprotective and anti-inflammatory effects against paracetamol-induced liver injury. nih.gov The research evaluated various biochemical markers and gene expression levels to ascertain the ameliorative potential of the UTR antagonist. nih.gov
Impact on Liver Enzymes (ALT, AST) Paracetamol overdose typically leads to a significant elevation in serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are crucial biomarkers of liver damage. nih.govchem960.com The administration of SB 657510 significantly reduced these elevated enzyme levels in mice with paracetamol-induced hepatotoxicity. nih.gov
Table 1: Effect of SB 657510 on Serum Liver Enzyme Levels in Paracetamol-Induced Hepatotoxicity
| Group (Representative) | ALT Levels (Units) | AST Levels (Units) |
| Paracetamol (PARA) | Significantly Increased | Significantly Increased |
| PARA + SB 657510 | Significantly Decreased | Significantly Decreased |
| Note: Data are qualitative representations based on reported significant changes. Specific numerical values were not provided in the accessible abstract. nih.gov |
Modulation of Oxidative Stress Markers (SOD, GSH, MDA) Oxidative stress plays a pivotal role in paracetamol-induced liver injury, characterized by decreased antioxidant enzyme activity and increased lipid peroxidation. idrblab.netguidetopharmacology.org The study assessed superoxide (B77818) dismutase (SOD) activity, glutathione (GSH) levels, and malondialdehyde (MDA) levels in liver tissues. nih.gov SOD is an antioxidant enzyme, GSH is a key antioxidant, and MDA is a marker of lipid peroxidation. nih.govchem960.com
SB 657510 pre-treatment led to a notable increase in SOD activity and GSH levels, while simultaneously decreasing MDA levels in the liver tissues of paracetamol-intoxicated mice. nih.gov These findings indicate that SB 657510 helps combat the oxidative stress induced by paracetamol. nih.gov
Table 2: Effect of SB 657510 on Hepatic Oxidative Stress Markers in Paracetamol-Induced Hepatotoxicity
| Group (Representative) | SOD Activity (Units) | GSH Levels (Units) | MDA Levels (Units) |
| Paracetamol (PARA) | Decreased | Decreased | Increased |
| PARA + SB 657510 | Increased | Increased | Decreased |
| Note: Data are qualitative representations based on reported significant changes. Specific numerical values were not provided in the accessible abstract. nih.gov |
Effect on Urotensin II Receptor Gene Expression Paracetamol administration was observed to increase UTR gene expression. nih.gov Importantly, pre-treatment with SB 657510 significantly lowered this increased UTR gene expression at 24 hours compared to groups treated with paracetamol alone or with a UTR agonist. nih.gov This suggests a direct modulation of the urotensin system by SB 657510 in the context of liver injury. nih.gov
Summary of Ameliorative Effects
The preclinical findings indicate that SB 657510, as a Urotensin II receptor antagonist, exerts significant hepatoprotective and anti-inflammatory effects in a mouse model of high-dose paracetamol-induced hepatotoxicity. nih.gov Its ability to reduce liver enzyme levels, mitigate oxidative stress, and modulate UTR gene expression highlights its potential as a therapeutic agent for drug-induced liver injury. nih.gov
Advanced Research Methodologies in Sb 657510 Investigation
In Vitro Experimental Systems
In vitro studies have been crucial in characterizing the cellular and molecular mechanisms through which SB 657510 exerts its effects. These systems allow for controlled environments to observe specific interactions and responses.
Human Vascular Endothelial Cell Models (e.g., EA.hy926)
Human vascular endothelial cells, such as the EA.hy926 cell line, serve as a vital model for studying endothelial function and inflammation. Investigations have focused on the ability of SB 657510 to modulate inflammatory responses induced by Urotensin II (U-II) in these cells.
U-II is known to trigger inflammatory activation in EA.hy926 cells, leading to an increased expression of various proinflammatory cytokines, adhesion molecules, and tissue factor (TF). Specifically, U-II induces the expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and vascular cell adhesion molecule-1 (VCAM-1).
Research findings demonstrate that treatment with SB 657510 significantly inhibits the U-II-induced expression of IL-1β, IL-6, and VCAM-1 in EA.hy926 cells. Furthermore, SB 657510 has been shown to remarkably reduce the U-II-induced expression of TF in these endothelial cells. These observations collectively indicate that SB 657510 plays a role in mitigating the progression of inflammation initiated by U-II in endothelial cells. wikipedia.org
In experimental setups, EA.hy926 cells are typically pretreated with SB 657510 for a specified duration (e.g., 30 minutes) before being exposed to U-II. A concentration of 1 µM SB 657510 has been identified as non-cytotoxic and effective in significantly decreasing the attachment of U937 monocytes to U-II-stimulated EA.hy926 cells.
Table 1: Effect of SB 657510 on U-II Induced Inflammatory Markers in EA.hy926 Cells
| Inflammatory Marker | U-II Effect on Expression | SB 657510 Effect on U-II Induced Expression |
| IL-1β | Increased | Significantly inhibited |
| IL-6 | Increased | Significantly inhibited |
| VCAM-1 | Increased | Significantly inhibited |
| Tissue Factor (TF) | Increased | Remarkably reduced |
Monocyte Cell Lines (e.g., U937)
Monocyte cell lines, such as U937, are frequently utilized in inflammation research as they can differentiate into macrophage or dendritic cells, making them valuable models for studying immune responses. Studies involving SB 657510 have often examined its effects on U937 cells in co-culture with endothelial cells to understand monocyte-endothelial interactions, which are critical in atherosclerotic development.
U-II stimulation of EA.hy926 endothelial cells leads to a significant, time-dependent increase in the adhesion of U937 monocytes to these activated endothelial cells. SB 657510 treatment has been shown to inhibit this U-II-stimulated adhesion of U937 monocytes in a dose-dependent manner. Specifically, a concentration of 1 µM SB 657510 dramatically reduced the attachment of U937 cells to U-II-activated EA.hy926 cells, indicating its inhibitory role in monocyte-endothelial adhesion.
Table 2: Effect of SB 657510 on U-II Induced Monocyte-Endothelial Adhesion
| Condition | Monocyte Adhesion to Endothelial Cells (U937 to EA.hy926) |
| U-II Stimulated Control | Significantly increased |
| U-II + SB 657510 (1 µM) | Dramatically decreased (to near control levels) |
Isolated Mammalian Arterial and Aortic Preparations
Isolated mammalian arterial and aortic preparations are fundamental models for assessing the direct vascular effects of compounds, particularly their impact on contractility. SB 657510 has been demonstrated to antagonize the contractile action induced by Urotensin-II (U-II) in these isolated vascular tissues. wikipedia.orgguidetopharmacology.orgumich.edu
The half-maximal effective concentration (EC50) values for SB 657510's antagonism of U-II-induced contraction in isolated mammalian arteries and aortae typically range from 50 to 189 nM. wikipedia.orgguidetopharmacology.orgumich.edu In studies using isolated rat aortae, SB 657510 effectively inhibited human U-II (hU-II)-induced contraction, with dissociation constant (Kb) values ranging from 49 to 79 nM.
The methodology for these studies often involves carefully cleaning and denuding the endothelium from isolated vessel rings (e.g., 2-3 mm in length) before suspending them in organ baths containing physiological solutions like Krebs solution, maintained at 37°C and aerated with a gas mixture of 95% O2:5% CO2. A notable finding is SB 657510's capacity to reverse "established hU-II-induced tone" in the rat aorta, suggesting that its therapeutic utility may not be limited to prophylactic administration.
Table 3: Contractile Antagonism of SB 657510 in Isolated Vascular Preparations
| Model System | Target Action of U-II | SB 657510 Effect (EC50/Kb) |
| Isolated Mammalian Arteries/Aortae | Contraction | EC50 = 50 - 189 nM wikipedia.orgguidetopharmacology.orgumich.edu |
| Isolated Rat Aorta (hU-II induced) | Contraction | Kb = 49 - 79 nM |
Glomerular Mesangial Cell Studies
Glomerular mesangial cells (GMCs) are specialized cells within the kidney's glomerulus that play a role in regulating glomerular hemodynamics and filtration. Research has confirmed the expression of the Urotensin II receptor (UTR) in murine GMCs.
Studies have shown that mouse Urotensin II (mUII) can significantly elevate intracellular Ca2+ concentration ([Ca2+]i) and induce a decrease in the surface area of murine GMCs, indicating a contractile response. Importantly, these mUII-induced increases in [Ca2+]i and subsequent contraction in murine GMCs were attenuated by treatment with SB 657510, acting as a UTR antagonist. This demonstrates SB 657510's ability to inhibit U-II-mediated effects on mesangial cell contraction and calcium signaling pathways. Furthermore, these studies suggest that mUII stimulates store-operated Ca2+ entry (SOCE) and contraction in murine GMCs, a physiological activity that is regulated by the regulator of G-protein signaling 2 (RGS2).
In Vivo Experimental Animal Models
In vivo animal models are crucial for understanding the systemic effects and potential therapeutic efficacy of compounds in a living organism.
Genetically Modified Mouse Models (e.g., ApoE Knockout Mice)
Genetically modified mouse models, particularly ApoE knockout (ApoE KO) mice, are widely used to study atherosclerosis and lipid metabolism due to their propensity to develop spontaneous atherosclerotic lesions and elevated plasma cholesterol levels. While these models are valuable for investigating cardiovascular diseases, specific detailed research on the direct in vivo effects of SB 657510 itself in ApoE knockout mice is not extensively detailed in the provided search results. However, it is important to note that other urotensin II receptor antagonists, such as SB-657510A (which is identified as SB-611812), have been investigated in ApoE knockout mice fed a high-fat diet and have shown a significant reduction in atherosclerotic lesion formation.
Future Directions and Research Gaps
Further Elucidation of Downstream Signaling Pathways in Specific Tissues
While SB 657510 is known to antagonize the UT receptor and inhibit U-II-induced intracellular Ca2+ mobilization, the precise downstream signaling cascades and their tissue-specific nuances require more comprehensive elucidation wikipedia.orgnih.govinvivochem.cn. For instance, its inhibitory effect on the JNK/NF-κB pathway in neuropathic pain models has been identified, and studies have also suggested an interaction with the RhoA/Rho-kinase pathway in bladder activity regulation wikipedia.orgnih.govneobioscience.com. However, the full spectrum of molecular events triggered or modulated by UT receptor antagonism in diverse physiological and pathological contexts remains largely unexplored.
Future research should focus on:
Detailed Kinase and Transcription Factor Profiling: Investigating the activation or inhibition patterns of a broader range of kinases, phosphatases, and transcription factors in response to SB 657510 across various cell types (e.g., cardiomyocytes, renal cells, immune cells) and tissues.
Organ-Specific Pathway Mapping: Understanding how UT receptor signaling differs in various vascular beds (e.g., cerebral, pulmonary, renal circulation) and non-vascular tissues, and how SB 657510 modulates these specific pathways. This could involve advanced omics approaches (proteomics, phosphoproteomics) to identify novel pathway components.
Cross-Talk with Other Signaling Systems: Exploring the interactions between the U-II/UT receptor system and other relevant signaling pathways implicated in disease, such as those involving endothelin-1 (B181129), angiotensin II, or inflammatory cytokines, to identify synergistic or antagonistic effects.
The table below summarizes known and proposed areas for downstream signaling pathway research:
| Known Downstream Signaling Pathway | Associated Condition/Tissue | Proposed Future Research Direction |
| Intracellular Ca2+ mobilization inhibition wikipedia.orgnih.gov | General, vascular smooth muscle | Detailed kinetics and tissue-specific regulation of Ca2+ dynamics. |
| JNK/NF-κB pathway suppression wikipedia.orgnih.gov | Neuropathic pain, inflammation | Comprehensive analysis of inflammatory mediators and gene expression profiles in diverse inflammatory conditions. |
| RhoA/Rho-kinase pathway modulation neobioscience.com | Bladder hyperactivity (cystitis) | Elucidation of specific RhoA/Rho-kinase targets and their functional consequences in bladder and other smooth muscles. |
| Upregulation of inflammatory mediators inhibition guidetopharmacology.org | Human vascular endothelial cells | Identification of specific adhesion molecules, cytokines, and tissue factors affected in different vascular beds. |
Exploration of Novel Therapeutic Indications and Comorbidity Management
The pleiotropic effects of the U-II/UT system, including its involvement in cardiovascular, renal, metabolic, and inflammatory processes, suggest that SB 657510's therapeutic potential extends beyond currently explored indications. Given its anti-inflammatory effects and impact on atherosclerosis and diabetes, SB 657510 could be a candidate for managing a broader spectrum of conditions.
Future research should explore:
Cardiorenal Diseases: Investigating its efficacy in various forms of hypertension, heart failure, and chronic kidney disease, where elevated U-II levels or UT receptor activation are implicated. This includes exploring its impact on cardiac remodeling, renal fibrosis, and endothelial dysfunction.
Metabolic Syndrome Components: Further evaluating its role in insulin (B600854) resistance, dyslipidemia, and obesity, building on its observed effects in diabetes-associated atherosclerosis chembase.cnguidetopharmacology.org.
Neuroinflammatory and Neurodegenerative Disorders: Given its effect on neuropathic pain and the involvement of inflammation in neurological conditions, exploring its potential in other neuroinflammatory or neurodegenerative diseases warrants consideration.
Comorbidity Management: Studying how SB 657510 might offer integrated benefits in patients presenting with multiple comorbidities, such as diabetes and cardiovascular disease, or inflammatory conditions alongside pain.
The following table outlines potential novel therapeutic indications for SB 657510:
| Current Research Focus / Known Effect | Potential Novel Therapeutic Indications | Rationale for Exploration |
| Anti-inflammatory effects wikipedia.orgguidetopharmacology.org | Rheumatoid arthritis, inflammatory bowel disease, sepsis | Modulation of inflammatory cascades mediated by U-II. |
| Diabetes-associated atherosclerosis chembase.cnguidetopharmacology.org | Broader cardiovascular diseases (hypertension, heart failure), metabolic syndrome | Link between U-II/UT system and cardiovascular/metabolic dysfunction. |
| Neuropathic pain wikipedia.orgnih.gov | Other chronic pain syndromes, neuroinflammation | Suppression of JNK/NF-κB pathway and general anti-inflammatory actions. |
| Cystitis-associated bladder hyperactivity neobioscience.com | Overactive bladder, interstitial cystitis/bladder pain syndrome | Modulation of smooth muscle contractility and inflammatory pathways in the bladder. |
Advanced Preclinical Characterization of Long-Term Effects and Safety Profiles
For any compound with therapeutic aspirations, a comprehensive understanding of its long-term effects and safety profile is paramount, even if specific safety data are excluded from this article. While SB 657510 is for research use, advanced preclinical characterization is essential to inform any potential future translational efforts.
Key research gaps include:
Chronic Exposure Studies: Conducting extended preclinical studies (e.g., 6-12 months in relevant animal models) to assess the sustained impact of UT receptor antagonism on various organ systems, including cardiovascular, renal, and neurological functions.
Pharmacokinetic and Pharmacodynamic Profiling: Detailed long-term pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics over prolonged administration, and how these might influence sustained pharmacodynamic effects.
Toxicological Assessments: Comprehensive toxicological evaluations, including genotoxicity, carcinogenicity, and reproductive toxicity studies, to identify any potential long-term risks or unexpected adverse outcomes. This would involve a battery of in vitro and in vivo assays.
Drug-Drug Interactions: Investigating potential interactions with other commonly prescribed medications, particularly those used for conditions where U-II/UT receptor antagonists might be co-administered.
Translational Research Challenges and Opportunities
Translating preclinical successes of compounds like SB 657510 into clinical applications presents several challenges and opportunities. The transition from in vitro and animal models to human studies requires careful consideration of species-specific differences in UT receptor expression, signaling, and physiological roles invivochem.cnguidetopharmacology.org.
Challenges include:
Species Differences: The affinity of SB 657510 for UT receptors varies across species (e.g., human, monkey, cat, rat, mouse) invivochem.cnguidetopharmacology.org. This necessitates careful selection of preclinical models and robust extrapolation strategies for human relevance.
Biomarker Identification: The lack of reliable and easily measurable biomarkers for UT receptor activity or U-II pathway engagement in humans can complicate patient stratification and efficacy assessment in clinical trials.
Complex Disease Pathophysiology: Many conditions where U-II is implicated, such as heart failure or metabolic syndrome, involve complex multifactorial etiologies, making it challenging to isolate the specific contribution of the U-II/UT system and the effects of its antagonism.
Opportunities for future translational research include:
Development of Predictive Models: Leveraging advanced computational modeling and in silico approaches to better predict human responses based on preclinical data, accounting for species differences.
Biomarker Discovery and Validation: Investing in research to identify and validate novel circulating or imaging biomarkers that reflect UT receptor activity and response to antagonism, which could aid in patient selection and monitoring.
Personalized Medicine Approaches: Exploring the potential for personalized medicine by identifying genetic or phenotypic characteristics that predict a patient's response to UT receptor antagonism, potentially addressing sex differences in disease presentation and drug response.
Combination Therapies: Investigating the potential of SB 657510 in combination with existing standard-of-care treatments to achieve synergistic therapeutic benefits and improve patient outcomes.
Q & A
Q. What are the primary pharmacological targets of SB 657510, and how do its Ki values across species inform cross-species translational research?
SB 657510 is a selective urotensin II (UII) receptor (UT) antagonist with species-specific binding affinities. Its Ki values are: human (61 nM), monkey (17 nM), cat (30 nM), rat (65 nM), and mouse (56 nM) . These variations highlight the importance of selecting appropriate animal models for translational studies. For instance, the lower Ki in primates suggests higher receptor affinity, making non-human primates a more relevant model for human therapeutic predictions. Researchers should validate target engagement in chosen species using radioligand binding assays or functional cellular models to ensure translational relevance.
Q. How should researchers design in vitro experiments to evaluate SB 657510’s anti-inflammatory mechanisms in endothelial cells?
SB 657510 inhibits UII-induced upregulation of inflammatory mediators (e.g., adhesion molecules, cytokines) in human vascular endothelial cells . A robust in vitro design would involve:
- Cell culture : Primary human umbilical vein endothelial cells (HUVECs) or immortalized lines (e.g., EA.hy926).
- Stimulation : Pre-treatment with SB 657510 (dose range: 10–1000 nM) followed by UII challenge.
- Endpoints : Quantify inflammatory markers via ELISA (e.g., IL-6, VCAM-1) or qPCR. Include controls for UT receptor specificity (e.g., siRNA knockdown or competitive antagonists).
- Data normalization : Express results as fold-change relative to UII-only treatment .
Q. What validation criteria should guide the confirmation of SB 657510’s purity and identity in experimental preparations?
For novel batches or synthesized SB 657510, use:
- Analytical chromatography (HPLC/LC-MS) to confirm purity (>95%).
- Spectroscopic methods (NMR, FT-IR) to verify structural identity.
- Batch-to-batch consistency : Compare pharmacological activity (e.g., IC50) across preparations using standardized assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between SB 657510’s in vitro receptor affinity (Ki) and its in vivo efficacy in disease models?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or off-target effects. To address this:
- Conduct dose-response studies in animal models, correlating plasma/tissue concentrations with target engagement (e.g., receptor occupancy assays).
- Perform knockout/knockdown experiments to confirm UT receptor dependency.
- Use systems pharmacology modeling to integrate in vitro Ki data with in vivo PK/PD parameters .
Q. What methodological approaches are recommended for analyzing SB 657510’s role in combination therapies (e.g., coronavirus treatment)?
SB 657510 is listed in a patent as part of a combinatorial formulation for coronavirus infection . To study synergies:
- Isobolographic analysis : Determine additive, synergistic, or antagonistic effects with co-administered drugs (e.g., ABC294640 or P276-00).
- Mechanistic overlap : Map shared pathways (e.g., inflammatory cascades) using transcriptomic profiling (RNA-seq) or phosphoproteomics.
- In vivo testing: Use murine models of viral-induced inflammation with staggered dosing regimens .
Q. How can computational modeling enhance the prediction of SB 657510’s off-target effects and polypharmacology?
Leverage:
- Molecular docking : Screen SB 657510 against structural databases (e.g., Protein Data Bank) to identify potential off-target receptors.
- Quantitative structure-activity relationship (QSAR) models : Predict interactions with GPCRs or kinases based on its chemical scaffold (C19H22BrClN2O5S) .
- Network pharmacology : Map its anti-inflammatory effects onto interactomes of cytokine signaling pathways .
Data Contradiction and Interpretation
Q. What strategies should be employed when SB 657510’s anti-inflammatory effects conflict with pro-inflammatory outcomes in certain experimental contexts?
Contradictions may stem from concentration-dependent effects or model-specific factors. Mitigation strategies include:
- Dose-range refinement : Test lower concentrations (1–100 nM) to avoid receptor saturation or paradoxical signaling.
- Temporal analysis : Assess time-dependent effects (e.g., acute vs. chronic exposure).
- Contextual validation : Replicate findings across multiple cell types (e.g., macrophages, neutrophils) and disease models (e.g., sepsis, atherosclerosis) .
Methodological Best Practices
Q. How should SB 657510’s pharmacokinetic properties influence experimental design in preclinical studies?
Key considerations:
- Administration route : Oral bioavailability vs. intravenous delivery, based on solubility (logP: ~3.5 estimated for C19H22BrClN2O5S).
- Half-life determination : Use LC-MS/MS to measure plasma clearance rates in rodents.
- Tissue distribution : Autoradiography or whole-body imaging for organ-specific accumulation analysis .
Q. What statistical frameworks are optimal for analyzing SB 657510’s dose-dependent effects in complex biological systems?
- Non-linear regression : Fit dose-response curves using the Hill equation to derive EC50/IC50.
- Mixed-effects models : Account for variability in in vivo studies (e.g., inter-individual differences).
- Bayesian inference : Quantify uncertainty in synergistic combination studies .
Integration with Existing Literature
Q. How can SB 657510’s mechanism inform broader research on urotensin-II signaling in cardiovascular pathologies?
SB 657510’s UT antagonism provides a tool to dissect UII’s roles in hypertension, atherosclerosis, and heart failure. Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
